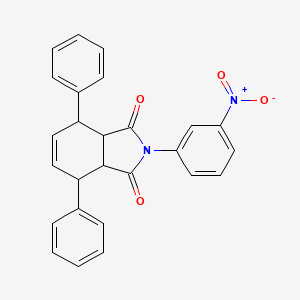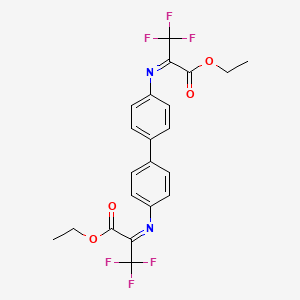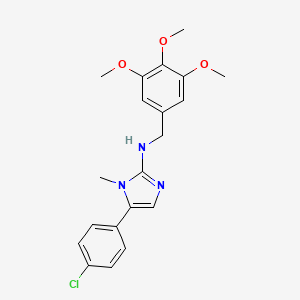![molecular formula C22H16Cl2N2O2 B11563702 2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11563702.png)
2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound It features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenol with 5,6-dimethylbenzoxazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
化学反应分析
Types of Reactions
2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.
科学研究应用
2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorinated phenol structure.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
Dichlorprop: A herbicide with a similar structure but different substituents.
Uniqueness
2,4-dichloro-6-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its benzoxazole ring and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C22H16Cl2N2O2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-7-19-20(8-13(12)2)28-22(26-19)14-3-5-17(6-4-14)25-11-15-9-16(23)10-18(24)21(15)27/h3-11,27H,1-2H3 |
InChI 键 |
HIJYUHKSROYNDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B11563621.png)
![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)
![4-(3-Chlorophenyl)-1,2-bis[(3-fluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B11563625.png)

![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)

![4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11563653.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11563657.png)
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11563660.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11563664.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
![3-[3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-indol-1-yl]propanoic acid](/img/structure/B11563680.png)
![[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11563695.png)
